![molecular formula C10H8FN B2631894 8-Fluoro-7-methylisoquinoline CAS No. 2171985-56-9](/img/structure/B2631894.png)
8-Fluoro-7-methylisoquinoline
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
- The synthesis of 8-fluoro-3,4-dihydroisoquinoline, closely related to 8-Fluoro-7-methylisoquinoline, serves as a key intermediate for various chemical transformations. This includes the creation of 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives, which have potential applications in the synthesis of drugs targeting the central nervous system (Hargitai et al., 2018).
Catalysis and Fluorination Techniques
- Palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, a process relevant to 8-Fluoro-7-methylisoquinoline, uses nucleophilic fluoride. This method highlights the importance of such derivatives in exploring new fluorination strategies and understanding reaction mechanisms (McMurtrey et al., 2012).
Antibacterial Properties
- Research on derivatives of fluoroquinolones, such as 8-nitrofluoroquinolone, indicates significant antibacterial properties against both gram-positive and gram-negative bacteria. This suggests that 8-Fluoro-7-methylisoquinoline could serve as a precursor or model compound for designing new antibacterial agents (Al-Hiari et al., 2007).
Metal Complex Formation and Sensing Applications
- 8-Hydroxyquinoline derivatives have been explored for their ability to form complexes with metals, serving as fluorescent indicators for cations. This property can be utilized in sensor applications, where derivatives of 8-Fluoro-7-methylisoquinoline might find use in the development of sensitive and selective sensing materials (Palacios et al., 2007).
Anticancer Activity
- Some quinoline derivatives have shown promising anticancer activities in vitro, suggesting that structurally related compounds, including 8-Fluoro-7-methylisoquinoline, could be potential candidates for anticancer drug development (Liu et al., 2015).
Safety and Hazards
The safety information for 8-Fluoro-7-methylisoquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
8-fluoro-7-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGPELNZMIEUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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